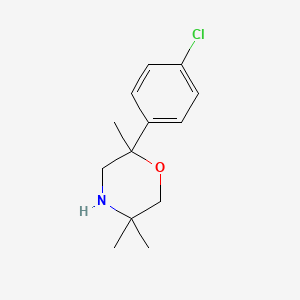
1-(2-Oxoethyl)cyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxoethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C₉H₁₃NO It features a cyclohexane ring substituted with a nitrile group and an oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Oxoethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The oxoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxoethyl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Oxoethyl)cyclohexane-1-carbonitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive nitrile and oxoethyl groups. In biological systems, its mechanism would be determined by its interaction with molecular targets, such as enzymes or receptors, which could be explored through further research.
Vergleich Mit ähnlichen Verbindungen
1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexane-1-carbonitrile: Lacks the oxoethyl group, making it less reactive in certain transformations.
1-(2-Oxoethyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different reactivity and applications.
Cyclohexanone: Lacks both the nitrile and oxoethyl groups, serving as a simpler precursor in organic synthesis.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Eigenschaften
IUPAC Name |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-8-9(6-7-11)4-2-1-3-5-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGOZOFIRYVWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)


![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)



![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)


